[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Description
Significance of Piperidine (B6355638) Scaffold in Pharmaceutical and Chemical Sciences
The piperidine scaffold, a six-membered heterocyclic amine, is a cornerstone in medicinal chemistry and pharmaceutical sciences. nih.govencyclopedia.pubijnrd.org Its prevalence is attributed to its unique structural and physicochemical properties, which make it an ideal building block for the design of therapeutic agents. thieme-connect.com The piperidine ring can adopt a stable chair conformation, allowing for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.com
This structural motif is present in a vast number of approved drugs and biologically active compounds, demonstrating its versatility and importance. nih.govencyclopedia.pub Piperidine derivatives exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic properties. ijnrd.org The introduction of a piperidine scaffold into a molecule can favorably modulate its physicochemical properties, such as lipophilicity and basicity, thereby enhancing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com
Research Context and Academic Relevance of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
The specific compound, this compound, with the CAS Number 1289388-45-9, is identifiable as a distinct chemical entity. The presence of two chlorine atoms at the 2 and 6 positions of the benzyl (B1604629) ring is a notable feature. This substitution pattern can induce specific conformational preferences and electronic properties that may distinguish it from other dichlorinated isomers or monosubstituted analogs.
However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research dedicated to this compound. There are no readily available detailed studies on its synthesis, chemical properties, or biological activity. While general synthetic routes for N-benzylated piperidine derivatives are well-established, specific experimental procedures and characterization data for this compound are not documented in the searched scientific literature. Its academic relevance, therefore, appears to be limited at present, as it has not been the subject of published research that would highlight any particular biological activity or application.
Properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKVBVIAXFGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Traditional synthetic routes to this compound typically involve a convergent approach where the piperidine (B6355638) core is first synthesized or obtained, followed by functionalization at the nitrogen atom and modification of the substituent at the 4-position.
Alkylation Strategies at the Piperidine Nitrogen
A primary and straightforward method for introducing the 2,6-dichlorobenzyl group is through the N-alkylation of a pre-existing piperidine-4-methanol derivative. This nucleophilic substitution reaction involves the piperidine nitrogen acting as a nucleophile, attacking an electrophilic benzyl (B1604629) halide.
The reaction is typically carried out by treating 4-(hydroxymethyl)piperidine with 2,6-dichlorobenzyl chloride or bromide in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial for neutralizing the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent can vary, with polar aprotic solvents like ethanol or dimethylformamide (DMF) being common. Microwave-assisted conditions have also been employed to accelerate this transformation echemi.com.
Key Reaction Parameters for N-Alkylation:
| Starting Material | Alkylating Agent | Base | Solvent | Conditions |
|---|---|---|---|---|
| 4-(Hydroxymethyl)piperidine | 2,6-Dichlorobenzyl chloride | K₂CO₃ | Ethanol (EtOH) | Microwave, 80°C |
Reduction of Ketone or Aldehyde Precursors to the Methanol (B129727) Moiety
An alternative and widely used strategy involves the reduction of a carbonyl group at the 4-position of a piperidine ring that already bears the N-(2,6-dichlorobenzyl) substituent. This approach typically starts with 1-(2,6-dichlorobenzyl)-4-piperidone.
The ketone can be reduced to the desired primary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a common, mild, and selective reagent for this purpose, often used in alcoholic solvents like methanol or ethanol researchgate.netbeilstein-journals.org. For the reduction of a corresponding ester, such as methyl 1-(2,6-dichlorobenzyl)piperidine-4-carboxylate, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-tetrahydrofuran) is required prepchem.com.
Common Reduction Pathways:
| Precursor | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 1-(2,6-Dichlorobenzyl)-4-piperidone | Sodium Borohydride (NaBH₄) | Methanol | This compound |
| Methyl 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylate | Borane-THF complex | Tetrahydrofuran (B95107) (THF) | This compound |
The reduction of the ketone precursor is often high-yielding and benefits from the commercial availability of N-substituted 4-piperidones.
Condensation Reactions in Piperidine Derivative Synthesis
The piperidine ring itself can be constructed through intramolecular cyclization reactions, most notably the Dieckmann condensation researchgate.netorganic-chemistry.org. This method is particularly useful for synthesizing N-substituted 4-piperidones, which are key intermediates. The process involves the intramolecular base-catalyzed condensation of a diester to form a β-keto ester organic-chemistry.org.
For the synthesis of 1-(2,6-dichlorobenzyl)-4-piperidone, the route would begin with the Michael addition of 2,6-dichlorobenzylamine to two equivalents of an acrylate ester (e.g., methyl acrylate). The resulting diester intermediate is then treated with a strong base, such as sodium methoxide, to induce the Dieckmann cyclization. Subsequent hydrolysis and decarboxylation of the β-keto ester yield the desired N-substituted 4-piperidone researchgate.net. This ketone can then be reduced as described in the previous section.
Novel Approaches in the Synthesis of this compound Analogs
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and selective methods for preparing complex molecules like piperidine derivatives.
Green Chemistry Protocols for Enhanced Efficiency
Green chemistry principles are increasingly being applied to the synthesis of piperidones and their derivatives to reduce waste and avoid hazardous reagents nih.govmdpi.com. An efficient green chemistry approach has been developed for N-substituted piperidones that presents significant advantages over the classical Dieckmann route nih.govresearchgate.netfigshare.com. These methods may involve one-pot reactions, the use of recyclable catalysts, or solvent-free conditions mdpi.com.
For instance, copper-catalyzed reactions in methanol have been explored, where methanol serves as both the solvent and a sustainable C1 building block for forming heterocyclic rings researchgate.netresearchgate.net. Such strategies improve atom economy and reduce the environmental impact of the synthesis.
Examples of Green Chemistry Strategies:
| Approach | Key Features | Advantage |
|---|---|---|
| One-Pot Reactions | Combining multiple synthetic steps without isolating intermediates. | Reduced solvent waste, time, and cost. |
| Catalytic Methods | Using recyclable metal catalysts for coupling reactions. | Minimized stoichiometric waste, improved atom economy mdpi.com. |
Stereoselective and Regioselective Synthetic Pathways
The synthesis of piperidine analogs often requires precise control over the placement and three-dimensional orientation of substituents. While the parent compound this compound is achiral, the synthesis of its analogs with additional substituents can demand high levels of stereoselectivity and regioselectivity.
Regioselective functionalization allows for the introduction of substituents at specific positions of the piperidine ring (e.g., C2, C3, or C4) nih.gov. Catalyst control, often using rhodium catalysts, can direct C-H functionalization to a desired position based on the choice of catalyst and the nature of the nitrogen-protecting group nih.gov. This enables the synthesis of a diverse library of positional analogs.
Stereoselective synthesis is crucial when creating chiral centers. For example, a one-pot synthesis of substituted piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement, which demonstrates excellent diastereoselectivity nih.gov. Asymmetric hydrogenation of tetrahydropyridine precursors using chiral catalysts is another powerful method to establish specific stereochemistry in the piperidine ring researchgate.net. These advanced methods are vital for exploring the structure-activity relationships of complex piperidine-containing drug candidates.
Development of Scalable Synthetic Processes
The industrial production of this compound necessitates the development of synthetic routes that are not only efficient and high-yielding but also economically viable and scalable. Research has focused on optimizing reaction conditions, minimizing steps, and utilizing readily available starting materials to meet the demands of large-scale manufacturing.
A common scalable approach involves a two-step process starting from commercially available piperidine-4-carboxylic acid or its ester derivatives. The first step is the N-benzylation of the piperidine ring with 2,6-dichlorobenzyl chloride, followed by the reduction of the carboxylic acid or ester group to the primary alcohol.
N-Benzylation: The reaction of piperidine-4-carboxylic acid with 2,6-dichlorobenzyl chloride is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
Reduction of the Carboxylic Acid/Ester: The subsequent reduction of the carboxylic acid or ester functionality to the hydroxymethyl group is a key transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, their cost and handling requirements can be prohibitive on a large scale. Catalytic hydrogenation presents a more scalable and safer alternative. libretexts.org High-pressure hydrogenation using catalysts such as ruthenium or rhodium on a carbon support can efficiently reduce the carboxylic acid group. For ester derivatives, catalytic reduction is also a viable option. youtube.com
An alternative scalable route involves the initial reduction of piperidine-4-carboxylic acid to piperidin-4-yl-methanol, followed by N-alkylation with 2,6-dichlorobenzyl chloride. This pathway may offer advantages in terms of purification and handling of intermediates.
The following table summarizes research findings for key steps in the scalable synthesis of related benzylpiperidine derivatives, providing insights into potential conditions for the target compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-Benzylation | Piperidine derivative, Benzyl chloride | K2CO3 | Ethanol | 80 | Good to Excellent |
| Catalytic Reduction | Pyridine-4-carboxylic acid | Platinum (Adams) | Glacial Acetic Acid | Ambient | High |
| Ester Reduction | Ethyl isonipecotate | Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | -15 to -10 | High |
Mechanistic Studies of Key Reaction Steps
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and controlling product selectivity. For the synthesis of this compound, the key mechanistic aspects revolve around the formation of the piperidine ring system, the N-benzylation step, and the formation of the methanol group.
Nucleophilic Attack and Ring-Opening Mechanisms in Piperidine Annulation
The formation of the piperidine ring itself can be achieved through various methods, with reductive amination of dicarbonyl compounds being a common strategy. researchgate.net This process involves the initial formation of an imine or enamine intermediate, followed by an intramolecular nucleophilic attack to form the heterocyclic ring. The subsequent reduction of the cyclic iminium ion yields the piperidine.
In the context of synthesizing the precursor piperidin-4-yl-methanol, if starting from a pyridine (B92270) derivative, the mechanism involves the reduction of the aromatic ring. Catalytic hydrogenation is a common method where the pyridine adsorbs onto the surface of the metal catalyst, and hydrogen is added across the double bonds in a stepwise manner.
Catalytic Aspects in Benzylation and Methanol Formation
Benzylation: The N-benzylation of piperidin-4-yl-methanol with 2,6-dichlorobenzyl chloride is a nucleophilic substitution reaction. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2,6-dichlorobenzyl chloride. The reaction can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the steric hindrance around the reacting centers. youtube.com
Given the primary nature of the benzylic halide and the relatively unhindered secondary amine of the piperidine, an SN2 mechanism is generally favored. libretexts.org This involves a backside attack by the nitrogen atom on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral. The two chlorine atoms on the benzyl ring are electron-withdrawing, which can slightly disfavor the formation of a carbocation, further supporting the likelihood of an SN2 pathway. openstax.org The presence of bulky substituents on the nucleophile (the piperidine ring) and the electrophile (the benzyl chloride) can influence the reaction rate. rsc.org
Methanol Formation: The formation of the methanol group via the reduction of a carboxylic acid or ester is a critical step. With catalytic hydrogenation, the mechanism involves the adsorption of the carbonyl group onto the catalyst surface. youtube.com Hydrogen atoms are then transferred to the carbonyl carbon and oxygen in a stepwise process, leading to the formation of the primary alcohol. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) plays a crucial role in the efficiency and selectivity of this reduction. For instance, certain catalysts are more effective for the reduction of carboxylic acids versus esters. libretexts.org
Spectroscopic and Structural Characterization in Research Settings
Advanced Spectroscopic Techniques for Elucidating the Structure of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol and its Analogs
Spectroscopic techniques are the cornerstone of molecular characterization, offering detailed insights into the connectivity of atoms and the types of functional groups present within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide data on the chemical environment of each atom, allowing for the assembly of the molecular framework.
In the ¹H NMR spectrum of piperidine (B6355638) derivatives, the protons on the piperidine ring typically appear as a complex series of multiplets. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation within the chair conformation of the ring. For instance, studies on related 2,6-diarylpiperidin-4-ones have shown that diaxial coupling constants are generally larger (around 10 Hz) than axial-equatorial couplings (around 4 Hz), which helps in assigning the relative stereochemistry of the ring substituents. niscpr.res.in
For this compound, specific signals would be expected for the protons of the dichlorobenzyl group, the piperidine ring, the methylene (B1212753) bridge, and the hydroxyl group. The protons on the aromatic ring would typically appear in the downfield region (around 7.0-7.5 ppm), while the protons on the piperidine ring and the methylene group attached to the nitrogen would be found further upfield.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the dichlorinated benzene (B151609) ring, the piperidine ring, and the methanol (B129727) substituent would provide further confirmation of the compound's structure. For example, in various substituted 2,6-diarylpiperidin-4-one O-benzyloximes, the carbon chemical shifts are sensitive to the substitution pattern and conformation of the piperidine ring. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Piperidine Analogs Note: This table presents data for analogous structures to illustrate typical chemical shift ranges. Specific data for this compound was not available in the searched sources.
| Analogous Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(4-methylbenzyl)piperidine | 7.57-7.50 (d, 4H, Ar-H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.77 (m, 5H) | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 | rsc.org |
| 1-(4-bromobenzyl)piperidine | Not specified | 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.56, 23.97 | rsc.org |
| 1-(4-methoxybenzyl)piperidine | Not specified | 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 | rsc.org |
Mass Spectrometry (MS, HRMS, EIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound (C₁₃H₁₇Cl₂NO), the expected monoisotopic mass would be approximately 273.0687 g/mol . An HRMS measurement confirming this mass would provide strong evidence for the compound's molecular formula.
Electron ionization mass spectrometry (EIMS) involves bombarding the molecule with a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can help to identify the compound. For example, the mass spectrum of the related compound 2,6-dichlorobenzyl alcohol shows characteristic peaks corresponding to the molecular ion and various fragments. nist.gov For this compound, characteristic fragments would likely include the dichlorobenzyl cation and fragments arising from the piperidine ring.
Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The O-H stretch of the alcohol group in this compound would be expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The C-Cl stretching vibrations of the dichlorobenzyl group would be observed in the fingerprint region, typically below 800 cm⁻¹. Vibrational spectroscopic studies of 2,6-dichlorobenzyl alcohol have provided detailed assignments of its IR and Raman spectra. theaic.org
Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as aromatic rings. The dichlorinated benzene ring in this compound would be expected to absorb UV light in the range of 250-280 nm. The position and intensity of the absorption maximum can be influenced by the substitution pattern on the aromatic ring. niscpr.res.in
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
For piperidine-containing compounds, X-ray crystallography can confirm the chair conformation of the piperidine ring and the orientation of its substituents (axial vs. equatorial). For example, a study on [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol confirmed the chair conformation of the piperidine ring. researchgate.net Similarly, the crystal structure of 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide also revealed a chair conformation for the piperidine ring. researchgate.net If suitable crystals of this compound can be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure.
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds in a research setting.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to determine the purity of a synthesized compound. In HPLC, the compound is passed through a column packed with a stationary phase, and its retention time is a characteristic property that can be used for identification and quantification. GC is suitable for volatile and thermally stable compounds. The choice of column and detection method (e.g., UV, mass spectrometry) is crucial for achieving good separation and sensitivity.
Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for the purification of organic compounds. rsc.org The choice of solvent system (eluent) is optimized to achieve the separation of the desired product from any impurities or unreacted starting materials. The progress of the purification is typically monitored by thin-layer chromatography (TLC).
Structure Activity Relationship Sar Studies of 1 2,6 Dichloro Benzyl Piperidin 4 Yl Methanol Derivatives
Systematic Structural Modifications and Their Influence on Biological Activity
Systematic structural modifications of the [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol scaffold have provided valuable insights into the chemical features essential for biological activity. Researchers have methodically altered various parts of the molecule, including the benzyl (B1604629) moiety, the piperidine (B6355638) ring, and the methanol (B129727) group, to delineate their respective contributions.
The presence and positioning of substituents on the benzyl group are critical determinants of the biological activity in this class of compounds. The 2,6-dichloro substitution pattern on the benzyl moiety is a key feature that significantly influences the compound's interaction with its biological targets.
Studies have shown that the steric and electronic properties of these chloro groups are important for optimizing activity. For instance, in the context of certain enzyme inhibitory activities, the dichloro substitution can enhance binding affinity by occupying specific hydrophobic pockets within the active site. The electron-withdrawing nature of the chlorine atoms can also modulate the electronic properties of the benzyl ring, which may affect its interaction with target proteins.
For instance, the position of substituents on the piperidine ring can influence the molecule's ability to adopt a specific conformation, such as a chair or boat form, which in turn affects its binding to a receptor or enzyme. researchgate.net Studies on 2,6-diaryl-3-methyl-4-piperidone derivatives have shown that different substituents on the aryl groups attached to the piperidine ring lead to variations in analgesic, local anesthetic, and antifungal activities. researchgate.net This highlights the sensitivity of the biological response to the substitution pattern on the piperidine core.
Furthermore, the introduction of different functional groups at various positions on the piperidine ring has been shown to modulate activity. For example, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives, modifications to the piperidine moiety were crucial in identifying potent CCR3 antagonists. nih.gov
The methanol group at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. Its presence and orientation are often critical for potent activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule.
The potential for derivatization of this methanol group offers a versatile handle for modifying the compound's properties. Esterification, etherification, or replacement with other functional groups can lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. For example, converting the alcohol to an ether can modify the compound's lipophilicity, which may affect its ability to cross cell membranes. An efficient method for the transformation of benzyl alcohols into their methyl or ethyl ethers has been established, which could be applicable for such derivatizations. researchgate.net
In a study of piperidinol analogs with anti-tuberculosis activity, the core structure containing a hydroxyl group on the piperidine ring was essential for its biological effect. nih.gov This further emphasizes the importance of the hydroxyl moiety in mediating biological responses.
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. These studies help in understanding the underlying mechanisms of action and in designing new, more potent compounds.
For piperidine derivatives, various molecular descriptors have been used to build QSAR models. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For example, a QSAR study on 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors found a significant correlation with van der Waals volume and a topochemical index. nih.gov Similarly, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists utilized selected molecular descriptors to establish a predictive model. nih.gov
These models can provide insights into which molecular properties are most important for a desired biological effect. For instance, the steric and electronic factors of N-benzylpiperidines have been shown to strongly correlate with their inhibitory activity against acetylcholinesterase. nih.gov Computational studies on various subfamilies of piperidine derivatives have also successfully used QSAR modeling to predict biological activity and guide the design of new compounds. researchgate.net
Comparative Analysis with Other 1-Benzyl-Piperidine-4-Methanol Derivatives
For instance, in the development of acetylcholinesterase inhibitors, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were synthesized and evaluated. nih.gov The lead compound from this series, donepezil, shares the 1-benzylpiperidine (B1218667) core but has a different substituent at the 4-position of the piperidine ring. The SAR studies of these compounds revealed that the nature of the substituent at the 4-position is critical for high affinity and selectivity. nih.govresearchgate.net
Another study on N-benzylpiperidine derivatives as cholinesterase inhibitors also provides a basis for comparison. ajchem-a.com By examining a range of substituents on the benzyl group, researchers can determine the optimal electronic and steric requirements for potent inhibition. Comparing the 2,6-dichloro analog with derivatives bearing other substituents, such as methoxy (B1213986) or nitro groups, can elucidate the specific role of the chlorine atoms in binding to the target.
The following table provides a comparative overview of different 1-benzyl-piperidine derivatives and their reported biological activities, illustrating the impact of structural modifications.
| Compound Name | Core Structure | Key Substitutions | Reported Biological Activity |
| This compound | 1-Benzyl-piperidine-4-methanol | 2,6-Dichloro on benzyl | Varies with target |
| Donepezil | 1-Benzyl-piperidine | 5,6-Dimethoxy-1-oxoindan-2-yl)methyl at piperidine-4 | Acetylcholinesterase inhibitor nih.gov |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 1-Benzyl-piperidine | 2-(N-benzoylamino)ethyl at piperidine-4 | Acetylcholinesterase inhibitor nih.gov |
| N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide | 1-Arylmethyl-piperidine-4-yl-benzamide | 6-Fluoro-2-naphthylmethyl on piperidine-N | CCR3 antagonist nih.gov |
This comparative analysis underscores the versatility of the 1-benzyl-piperidine scaffold and demonstrates how modifications to the benzyl and piperidine moieties can lead to compounds with diverse pharmacological activities.
Preclinical in Vitro Molecular and Cellular Pharmacology
Target Identification and Validation for [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Target identification for this compound is primarily based on structure-activity relationships (SAR) derived from analogous compounds. The key structural components—the 1-benzylpiperidine (B1218667) core and the 2,6-dichloro substitution on the benzyl (B1604629) ring—are present in various biologically active molecules, suggesting a potential profile of targets for this compound.
Receptor Binding Profiling (e.g., Sigma-1 Receptors, Nuclear Receptors like FXR, PXR)
Sigma-1 (σ1) Receptors: The 1-benzylpiperidine scaffold is a well-established privileged structure for targeting Sigma-1 (σ1) receptors. researchgate.net Numerous derivatives incorporating this moiety exhibit high binding affinity for σ1 receptors, which are implicated in neurological disorders and pain modulation. nih.govunict.it For instance, studies on polyfunctionalized pyridines have identified compounds with a 1-benzylpiperidin-4-yl group that display nanomolar affinity for the human σ1 receptor (hσ1R). nih.govresearchgate.net One such compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a high affinity with a Kᵢ value of 1.45 nM for hσ1R. nih.gov Similarly, novel phenoxyalkylpiperidines have shown subnanomolar affinity for the σ1 subtype. uniba.it This strong precedent suggests that this compound is a promising candidate for σ1 receptor binding.
Interactive Data Table: Sigma-1 Receptor Affinity of Structurally Related Compounds
| Compound Name | Structure | Target Receptor | Binding Affinity (Kᵢ) |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Pyridine (B92270) derivative with 1-benzylpiperidine moiety | Human σ1R | 1.45 nM nih.govresearchgate.net |
| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Pyridine derivative with 1-benzylpiperidine moiety | Human σ1R | 2.97 nM nih.gov |
| N-[(4-methoxyphenoxy)ethyl]piperidine derivative (1b) | Phenoxyalkylpiperidine | σ1R | 0.89-1.49 nM uniba.it |
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | Benzylpiperidine derivative | σ1R | High unict.it |
Nuclear Receptors (FXR, PXR): The farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR) are nuclear receptors that act as sensors for xenobiotics and regulate gene expression related to metabolism. nih.govmedchemexpress.comwikipedia.org While direct evidence for this compound is lacking, PXR is known to be activated by a wide array of structurally diverse compounds. sci-hub.ru The lipophilic nature of the dichlorobenzyl group could facilitate interaction with the ligand-binding domains of these receptors. Further screening would be necessary to validate any potential activity.
Enzyme Inhibition Assays (e.g., Met Kinase, Urease, Protein Kinase B (Akt))
Met Kinase: The 2,6-dichlorobenzyl moiety is a key feature in a class of potent Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase implicated in tumorigenesis. A series of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones demonstrated subnanomolar IC₅₀ values in biochemical assays against Met kinase. rsc.orgrsc.org For example, one of the most potent compounds in this series inhibited Met with an IC₅₀ value of 0.37 nM. rsc.orgrsc.org The presence of the 2,6-dichlorobenzyl group in the subject compound makes Met kinase a highly plausible target for inhibition.
Protein Kinase B (Akt): The piperidin-4-yl side chain is a structural feature found in a number of Protein Kinase B (Akt) inhibitors. nih.govnih.gov Akt is a serine/threonine kinase that plays a central role in cell survival and proliferation signaling pathways, and its hyperactivity is common in human cancers. nih.gov A series of inhibitors possessing a piperidin-4-yl side chain showed high Akt1 inhibitory activity, with the most potent compound, 10h, exhibiting an IC₅₀ of 24.3 nM and functioning as a pan-Akt inhibitor. nih.gov This suggests that the piperidin-4-yl-methanol portion of the subject compound could mediate interaction with the Akt kinase.
Urease: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. nih.govresearchgate.net Various heterocyclic compounds, including those with piperidine (B6355638) scaffolds, have been investigated as urease inhibitors. While direct data on this specific compound is unavailable, the general potential for piperidine derivatives to inhibit urease makes it a target of interest for initial screening. researchgate.net
Interactive Data Table: Enzyme Inhibition by Structurally Related Compounds
| Compound Class/Name | Key Structural Moiety | Target Enzyme | Potency (IC₅₀) |
|---|---|---|---|
| Pyrrole–indolin-2-one (Compound 20) | 2,6-dichlorobenzyl | Met Kinase | 0.37 nM rsc.orgrsc.org |
| Pyrazolopyrimidine (Compound 10h) | piperidin-4-yl | Akt1 | 24.3 nM nih.gov |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | piperidin-4-yl | PKB (Akt) | Nanomolar range acs.org |
Mechanism of Action Studies at the Molecular Level (In Vitro)
Analysis of Ligand-Target Interactions in Cellular Models
Understanding how a ligand interacts with its target within a cellular context is crucial. For compounds containing a piperidin-4-yl scaffold, various molecular interactions have been characterized. For example, in the development of NLRP3 inflammasome inhibitors, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was analyzed for its ability to bind to its target and inhibit subsequent protein function. nih.gov Similarly, studies on piperidine derivatives targeting the HIV-1 envelope protein gp120 have used high-resolution crystal structures to detail the specific interactions within the binding cavity, such as hydrogen bonds with key residues like Asp368. nih.gov Should this compound show activity against targets like Met or Akt, similar structural biology and computational modeling approaches would be employed to elucidate its binding mode.
Modulation of Downstream Signaling Pathways
Inhibition of a primary molecular target typically leads to the modulation of its downstream signaling cascades. For potent Met kinase inhibitors containing the 2,6-dichlorobenzyl group, studies have shown suppression of Met autophosphorylation and its downstream signaling through pathways involving Gab-1, Akt, STAT3, and ERK in cellular models. rsc.org Complete inhibition of STAT3 and ERK phosphorylation has been observed in cancer cells treated with such compounds. rsc.org Likewise, inhibitors of the Akt pathway have been shown to decrease the phosphorylation of several downstream substrates, leading to cell cycle arrest and apoptosis. nih.gov Therefore, if this compound engages Met or Akt, it would be expected to produce similar effects on these critical cellular signaling pathways.
Investigation of Biological Activities in Cellular and Biochemical Assays
The functional consequences of target engagement are evaluated through a variety of cellular and biochemical assays. Based on the likely targets identified through structural analogy, this compound could exhibit several biological activities in vitro.
Anti-proliferative Activity: Given the potential for inhibition of Met kinase and Akt, which are key drivers of cell proliferation and survival in cancer, the compound would be tested for anti-proliferative effects in relevant cancer cell lines. rsc.orgrsc.org For example, a potent Met kinase inhibitor with a 2,6-dichlorobenzyl group inhibited the proliferation of MKN45 gastric carcinoma cells with an IC₅₀ of 0.22 μM. rsc.orgrsc.org Similarly, Akt inhibitors with a piperidin-4-yl side chain demonstrated a potent anti-proliferative effect on PC-3 prostate cancer cells. nih.gov
Modulation of Inflammatory Responses: Some piperidine derivatives have shown anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and MAPKs. smolecule.com If the compound interacts with targets involved in inflammation, its ability to modulate cytokine release or other inflammatory markers in cellular assays would be investigated.
Enzymatic Activity Modulation: In biochemical assays, the direct inhibitory effect on purified enzymes like urease would be quantified to determine its potency and mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net
These in vitro investigations are essential for validating the predicted targets and understanding the molecular pharmacology of this compound, paving the way for further preclinical development.
Antiviral Activity in Cell Cultures (e.g., HCV replication inhibition)
There is no publicly available data from in vitro studies assessing the antiviral activity of this compound. Specifically, no research could be located that investigated its potential to inhibit the replication of viruses such as the Hepatitis C virus (HCV) in cell culture models.
Antimicrobial and Antifungal Potential (In Vitro)
No in vitro studies have been published that evaluate the antimicrobial or antifungal potential of this compound. Data regarding its efficacy against various strains of bacteria and fungi are not available in the current scientific literature.
Cellular Assays for Target Engagement (e.g., Heat Shock Proteins Hsp70 and Hsp90)
There is no information available from cellular assays to suggest that this compound engages with cellular targets such as Heat Shock Protein 70 (Hsp70) or Heat Shock Protein 90 (Hsp90). Research on its binding affinity, and functional modulation of these or any other cellular proteins has not been reported.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Binding Mode Prediction and Elucidation of Key Interactions
To date, specific molecular docking studies for [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol are not available in the public domain. Such a study would involve docking the compound into the active site of a specific biological target (e.g., an enzyme or receptor). The simulation would predict the most stable binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. For instance, studies on other N-benzyl piperidine (B6355638) derivatives have often shown interactions with key aromatic residues like tryptophan and phenylalanine within target binding sites. nih.govrsc.org
Analysis of Molecular Recognition Features
Molecular Recognition Features (MoRFs) are short, disordered regions in proteins that undergo a transition to an ordered state upon binding to a partner. nih.govnih.gov An analysis of the interaction of this compound with a target protein would investigate whether it binds to such a region. This would involve identifying the specific amino acids in the MoRF that are crucial for the interaction and characterizing the nature of these interactions. Without specific docking studies, it is not possible to identify the molecular recognition features for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. wu.ac.th
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for this compound would require a dataset of structurally similar compounds with known biological activities. mdpi.com Various statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, would then be used to build a model that can predict the activity of new, untested compounds. wu.ac.th Currently, no specific QSAR models for a series of analogs of this compound have been published.
Identification of Physicochemical Descriptors Driving Activity
A key aspect of QSAR modeling is the identification of physicochemical descriptors that are most influential on the biological activity. mdpi.com These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). For example, in many piperidine-based compounds, the lipophilicity and the presence of specific substituents on the aromatic ring are critical drivers of activity. mdpi.com Without a QSAR study, the specific descriptors driving the activity of this compound remain undetermined.
Pharmacophore Modeling and Design of Novel Analogs
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.netdergipark.org.tr
A pharmacophore model for this compound would be developed based on its presumed active conformation or by comparing it with other active molecules targeting the same biological entity. This model would highlight key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. dovepress.commdpi.com Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the potential for similar biological activity. Furthermore, the model can guide the rational design of novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. However, the absence of activity data and defined biological targets for this specific compound precludes the development of a meaningful pharmacophore model.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system, offering profound insights into its conformational landscape and its interactions with biological targets. For this compound, MD simulations would be instrumental in characterizing its structural flexibility and the dynamics of its binding to a hypothetical receptor.
Conformational Analysis:
The conformational flexibility of this compound is primarily dictated by the piperidine ring and the rotational freedom of its substituents. The piperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain. However, ring inversion to an alternative chair form, as well as the presence of less stable boat or twist-boat conformations, could be explored through MD simulations.
Key aspects to be investigated in a conformational analysis would include:
Piperidine Ring Pucker: Analysis of the puckering parameters would quantify the exact chair, boat, or intermediate conformations and the energetic barriers between them.
Substituent Orientation: The 4-methanol and 1-(2,6-dichloro-benzyl) groups can exist in either axial or equatorial positions. While the bulkier benzyl (B1604629) group would likely favor an equatorial position to minimize 1,3-diaxial interactions, the conformational preference of the smaller methanol (B129727) group could be more nuanced. nih.gov MD simulations can predict the equilibrium population of each conformer.
A hypothetical study on aryl formyl piperidine derivatives using molecular dynamics simulations revealed that differences in substituents on the piperidine ring could cause significant conformational changes, affecting how the molecule binds to its target. mdpi.com Similarly, for this compound, the dichloro-substitution pattern on the benzyl ring will influence its orientation relative to the piperidine core.
Binding Dynamics:
To understand how this compound might interact with a biological target, MD simulations of the ligand-protein complex would be performed. researchgate.net These simulations can elucidate the key interactions that stabilize the bound state and the dynamic behavior of the ligand within the binding pocket.
Important analyses in such a simulation would include:
Interaction Fingerprints: Identifying and quantifying the hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and specific amino acid residues of the protein target over time.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the compound for its target. mdpi.com
Residence Time: Advanced simulation techniques can predict the duration for which the ligand remains bound to the receptor, a critical parameter for its biological effect.
For instance, computational studies on other piperidine-based compounds have successfully used molecular dynamics to reveal crucial amino acid residues involved in binding to their targets. rsc.org A similar approach for this compound would be invaluable for understanding its potential mechanism of action.
Table 1: Hypothetical Conformational States and Dihedral Angles for this compound
| Conformer | Piperidine Conformation | 4-Methanol Orientation | 1-Benzyl Orientation | Torsion Angle 1 (C-C-O-H) | Torsion Angle 2 (N-C-C-Ar) |
| 1 | Chair | Equatorial | Equatorial | ~60° (gauche) | ~180° (anti) |
| 2 | Chair | Equatorial | Equatorial | ~180° (anti) | ~180° (anti) |
| 3 | Chair | Axial | Equatorial | ~60° (gauche) | ~180° (anti) |
| 4 | Twist-Boat | - | - | Variable | Variable |
Note: This table represents a simplified, hypothetical set of possible conformations. Actual values would be determined through detailed molecular modeling studies.
In Silico Prediction of ADMET Properties (Theoretical Aspects Only, excluding in vivo data)
The assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of development. In silico tools offer a rapid and cost-effective way to predict these properties based on the chemical structure of the compound, helping to identify potential liabilities before synthesis. sci-hub.seslideshare.net
The theoretical ADMET profile of this compound can be estimated using various computational models that rely on quantitative structure-property relationships (QSPR). These models use a vast database of compounds with known properties to train algorithms that can then predict the properties of new molecules.
Key Predicted ADMET Properties:
Absorption:
Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes. For a compound like this, with a dichlorinated aromatic ring and a polar alcohol group, the logP value is expected to be in a range suitable for oral absorption.
Water Solubility (logS): Adequate solubility is necessary for absorption. The presence of the methanol group and the piperidine nitrogen (which can be protonated) would likely confer a degree of aqueous solubility.
Intestinal Absorption: Predictions would be based on models that consider factors like molecular weight, polarity, and the number of hydrogen bond donors and acceptors.
Distribution:
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for compounds targeting the central nervous system. In silico models predict BBB penetration based on molecular size, polarity, and the presence of specific structural motifs. The dichlorobenzyl group might increase lipophilicity, potentially favoring BBB penetration.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin affects its free concentration and, therefore, its efficacy. This is often predicted based on lipophilicity and other molecular descriptors.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Metabolism: Computational tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6). mdpi.com The aromatic ring and the piperidine moiety are potential sites of metabolism (e.g., hydroxylation, N-dealkylation).
Excretion:
Toxicity:
A range of toxicological endpoints can be predicted in silico, including mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.
Many computational platforms, such as SwissADME, pkCSM, and PreADMET, are available to perform these predictions. nih.govnih.gov While these predictions are theoretical and require experimental validation, they are invaluable for prioritizing and guiding the design of new chemical entities. Studies on other piperidine derivatives have shown that in silico ADMET predictions can effectively guide the selection of candidates with favorable pharmacokinetic profiles. mdpi.com
Table 2: Illustrative In Silico ADMET Predictions for a Structurally Related Piperidine Derivative
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~290 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| logP | 2.5 - 3.5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |
| Blood-Brain Barrier Penetration | Likely | Indicates potential for CNS activity |
| CYP2D6 Inhibition | Potential Inhibitor | Suggests a possibility of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Favorable toxicity profile |
Note: This data is for illustrative purposes for a hypothetical, structurally similar compound and does not represent actual data for this compound. The actual values would need to be calculated using specialized software.
Metabolism and Stability Studies in Preclinical in Vitro Systems
Assessment of Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes)
The evaluation of metabolic stability using liver microsomes is a fundamental assay in early drug discovery. evotec.com Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com These assays are designed to measure the rate at which a compound is metabolized by these enzymes, providing an initial understanding of its potential hepatic clearance. evotec.commercell.com
The standard procedure involves incubating the test compound, such as [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol, with pooled liver microsomes from a relevant species (e.g., human, rat, mouse) at a physiological temperature of 37°C. evotec.com The reaction is initiated by the addition of a necessary cofactor, typically NADPH, which is required for the catalytic activity of CYP enzymes. evotec.com Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, or 60 minutes) and the enzymatic reaction is terminated, often by adding a cold organic solvent like acetonitrile. evotec.commercell.com The remaining concentration of the parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comspringernature.com The disappearance of the parent compound over time is used to determine its metabolic stability. springernature.com While specific experimental data for this compound in microsomal stability assays is not publicly available, the following table illustrates how such data would typically be presented.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes This table is a template for presentational purposes. Specific data for the compound is not available.
| Time (minutes) | % Parent Compound Remaining (Example) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
Determination of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint)
From the data gathered in microsomal stability assays, two key pharmacokinetic parameters are calculated: the in vitro half-life (t1/2) and the in vitro intrinsic clearance (CLint). nuvisan.com
The in vitro half-life (t1/2) is the time required for 50% of the initial drug concentration to be metabolized. It is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line represents the elimination rate constant (k). The half-life is then calculated using the formula:
t1/2 = 0.693 / k
A shorter half-life indicates lower metabolic stability.
The in vitro intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. nuvisan.com It is a measure of the volume of biological matrix cleared of the drug per unit of time, normalized to the amount of protein in the assay. mercell.com It is calculated from the half-life using the following equation:
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Concentration)
This CLint value is crucial for ranking compounds during lead optimization and for predicting in vivo hepatic clearance. escholarship.orgnih.gov
Table 2: Hypothetical In Vitro Kinetic Parameters for this compound This table provides an example of calculated parameters. Specific data for the compound is not available.
| Parameter | Unit | Example Value |
|---|---|---|
| In Vitro Half-Life (t1/2) | min | 25.0 |
Hepatocyte Stability Assays (In Vitro)
While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a liver cell. domainex.co.uk Hepatocyte stability assays use intact, cryopreserved liver cells, which contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) along with the necessary cofactors in their natural cellular environment. evotec.comaxispharm.com This provides a more comprehensive and physiologically relevant model of hepatic metabolism. domainex.co.ukevotec.com
In this assay, this compound would be incubated with a suspension of viable hepatocytes. domainex.co.uk Similar to the microsomal assay, samples are taken at various time points, the reaction is quenched, and the disappearance of the parent compound is monitored by LC-MS/MS. evotec.com The resulting data allows for the calculation of in vitro t1/2 and CLint, which in this system reflects the combined effects of Phase I and Phase II metabolism, as well as cellular uptake. evotec.comthermofisher.com
Enzymatic Transformation Studies and Metabolite Identification (In Vitro)
Identifying the metabolic pathways of a drug candidate is critical for understanding its disposition and identifying potentially active or toxic metabolites. nih.govbioivt.com In vitro metabolite identification (MetID) studies are performed to determine the chemical structures of the biotransformation products. scispace.com
These studies typically use the same in vitro systems, such as liver microsomes or hepatocytes. bioivt.com After incubation of this compound, the samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. wuxiapptec.com This technology allows for the detection of metabolites and the determination of their molecular weight and elemental composition, from which a structure can be proposed. bioivt.com Common metabolic reactions include oxidation (hydroxylation, N-dealkylation), reduction, hydrolysis, and conjugation (glucuronidation, sulfation). scispace.com This information helps medicinal chemists to identify "metabolic soft spots"—positions on the molecule that are susceptible to metabolism—and guide the design of more stable analogues. wuxiapptec.com
Methodological Considerations in In Vitro Metabolic Stability Assays
The reliability and accuracy of in vitro metabolic data depend heavily on the experimental design and conditions. nih.gov Several factors must be carefully controlled to ensure the data can be meaningfully interpreted and used for in vivo predictions. docsdrive.com
Impact of Organic Solvents (e.g., Methanol) on Assay Results
New chemical entities are often poorly soluble in aqueous buffers and are typically dissolved in organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727), before being added to the incubation mixture. cypex.co.uk However, these solvents can interfere with the activity of drug-metabolizing enzymes. nih.govnih.gov
Methanol, for example, has been shown to inhibit certain cytochrome P450 isoforms, such as CYP2C9 and CYP2E1, in human hepatocytes. nih.gov The extent of inhibition is often concentration-dependent. nih.govresearchgate.net Studies have shown that while methanol at concentrations ≤1% may have no significant effect on some CYP enzymes, concentrations of 2% can significantly alter enzyme kinetics. nih.gov Therefore, the final concentration of the organic solvent in the incubation is typically kept as low as possible, often below 1%, to minimize its impact on enzymatic activity. researchgate.net
Optimization of Incubation Conditions for Accurate Data
To generate reliable and reproducible data, incubation conditions must be optimized and standardized. nih.gov Key variables include:
Protein Concentration: The concentration of microsomal protein or the number of hepatocytes must be carefully chosen to ensure that the rate of metabolism is linear over the incubation period. researchgate.net
Substrate Concentration: The initial concentration of the test compound should ideally be below its Michaelis-Menten constant (Km) to ensure the reaction follows first-order kinetics, which simplifies the calculation of CLint. mercell.com
Incubation Time: The time points for sampling should be selected to adequately capture the depletion curve of the compound. thermofisher.com
Cofactor Availability: For microsomal assays, a sufficient supply of cofactors like NADPH is essential and is often maintained using a regenerating system. protocols.io
Quality Control: The use of well-characterized control compounds with known metabolic rates (low, medium, and high clearance) is crucial to verify the metabolic competence of the microsome or hepatocyte batches and ensure the assay is performing correctly. nih.govdocsdrive.com
Careful consideration and optimization of these factors are essential for the successful application of in vitro metabolic stability assays in drug discovery. researchgate.net
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Novel Synthetic Routes and Derivatizations
The future development of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol and its analogs will likely benefit from the exploration of novel and efficient synthetic methodologies. Current approaches to N-substituted piperidines often involve multi-step sequences that can be time-consuming and may not be amenable to the rapid generation of a diverse library of derivatives. chemicalbook.com Future synthetic efforts could focus on the development of more convergent and modular strategies. For instance, the application of modern cross-coupling reactions could facilitate the direct introduction of the 2,6-dichlorobenzyl moiety onto a pre-functionalized piperidine (B6355638) ring. nih.gov
Furthermore, the derivatization of the piperidin-4-yl-methanol core offers a wealth of opportunities for creating new chemical entities with tailored properties. The hydroxyl group serves as a convenient handle for a variety of chemical transformations, including esterification, etherification, and the introduction of other functional groups. These modifications can be used to systematically probe the structure-activity relationships (SAR) of this compound class and to optimize properties such as solubility, metabolic stability, and target-binding affinity. nsf.gov
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Potential Reaction | Resulting Functional Group | Potential Impact on Properties |
| 4-Hydroxymethyl Group | Esterification | Ester | Modulate lipophilicity, prodrug potential |
| 4-Hydroxymethyl Group | Etherification | Ether | Alter hydrogen bonding capacity, metabolic stability |
| 4-Hydroxymethyl Group | Oxidation | Carboxylic Acid | Introduce a negative charge, alter binding interactions |
| Piperidine Nitrogen | Quaternization | Quaternary Ammonium Salt | Increase polarity, potential for specific targeting |
| Dichlorobenzyl Ring | Further Substitution | Various | Fine-tune electronic and steric properties |
Deepening Understanding of Molecular Mechanisms of Action
A critical area of future research will be to elucidate the specific molecular mechanisms through which this compound and its derivatives exert their biological effects. The N-benzylpiperidine motif is known to interact with a range of biological targets, particularly within the central nervous system. nih.gov For example, analogs of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Other related compounds have shown affinity for sigma receptors, which are involved in various cellular functions and are potential targets for the treatment of neurological disorders and cancer. nih.gov
Future studies should employ a combination of in vitro and in cell-based assays to identify the primary molecular targets of this compound. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be utilized to pull down and identify binding partners. Once a target is identified, further biochemical and biophysical studies will be necessary to characterize the binding kinetics and the functional consequences of this interaction. The presence of the dichloro-substitution on the benzyl (B1604629) ring is likely to play a key role in target recognition and affinity, and understanding this contribution will be crucial.
Application as a Chemical Probe for Biological Pathways
With a well-characterized mechanism of action, this compound or its optimized derivatives could be developed into valuable chemical probes. Chemical probes are small molecules that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the study of its role in biological pathways. chemrxiv.org An ideal chemical probe possesses high potency, selectivity, and cell permeability.
To be utilized as a chemical probe, the compound may need to be further modified. For example, the introduction of a "tag" such as a fluorophore, a biotin (B1667282) moiety, or a clickable alkyne or azide (B81097) group would enable visualization of the target protein's localization within the cell or facilitate its isolation for further analysis. The development of such probes would provide powerful tools for investigating the biological roles of its target protein(s) in both normal physiology and disease states.
Development of Advanced Computational Models for Design and Prediction
Computational chemistry and molecular modeling will undoubtedly play a pivotal role in the future exploration of this compound. Techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking can be employed to rationalize the experimental data and to guide the design of new analogs with improved properties. clinmedkaz.orgresearchgate.net
For instance, a 3D-QSAR model could be developed based on a series of synthesized derivatives and their corresponding biological activities. mdpi.com Such a model would provide a three-dimensional representation of the structural features that are essential for activity, allowing for the rational design of more potent compounds. acs.org Pharmacophore models can also be generated to identify the key chemical features required for target binding. frontiersin.org Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the interaction and the role of individual amino acid residues in binding. nih.gov These computational approaches will accelerate the drug discovery and development process by prioritizing the synthesis of the most promising compounds. jabonline.in
Investigation of the Compound as a Scaffold for Diverse Chemical Entities
The this compound core structure represents a versatile scaffold that can be elaborated to generate a wide range of diverse chemical entities. The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and has been shown to be a good starting point for the development of new therapeutic agents. nih.govwhiterose.ac.uk
Future research could explore the use of this scaffold in fragment-based drug design. nih.gov In this approach, small molecular fragments that bind to a target protein are identified and then linked together or grown to create more potent lead compounds. The piperidin-4-yl-methanol moiety could serve as a central fragment that can be combined with other chemical building blocks to generate novel molecules with diverse biological activities. Additionally, the concept of bioisosteric replacement could be applied, where the piperidine ring is replaced with other cyclic amines or heterocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties. enamine.netnih.govenamine.netresearchgate.netnih.gov This could lead to the discovery of compounds with entirely new therapeutic applications beyond those initially envisioned.
Q & A
Basic: What are the recommended synthetic routes for [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Condensation Reaction : React 2,6-dichlorobenzyl chloride with piperidin-4-yl-methanol under basic conditions (e.g., triethylamine in dichloromethane) to form the benzylated intermediate .
Reduction/Oxidation : Use LiAlH₄ for selective reduction of ketones or NaBH₄ for alcohol stabilization, ensuring temperature control (0–5°C) to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity (>95%) .
Optimization Tips : Adjust stoichiometry (1:1.2 molar ratio of benzyl chloride to piperidine derivative) and use anhydrous solvents to improve yield (reported 65–78% in analogous compounds) .
Basic: How is the structural conformation of this compound characterized?
Methodological Answer:
X-ray Crystallography : Resolve the chair conformation of the piperidine ring and spatial orientation of the 2,6-dichloro-benzyl group .
NMR Spectroscopy :
- ¹H NMR : Look for piperidine ring protons (δ 1.5–2.8 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm).
- ¹³C NMR : Confirm the quaternary carbon of the benzyl group (δ 135–140 ppm) .
FT-IR : Identify O-H stretching (3200–3600 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services for contaminated materials .
Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced: How does the 2,6-dichloro substitution on the benzyl group influence biological activity?
Methodological Answer:
Electronic Effects : The electron-withdrawing Cl groups enhance binding to hydrophobic pockets in target proteins (e.g., kinases) via dipole interactions .
Steric Hindrance : The 2,6-substitution restricts rotational freedom, potentially improving selectivity in receptor-ligand interactions .
Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and compare with mono-chloro analogs to quantify activity differences .
Advanced: How can contradictory data in synthetic yields or purity be resolved?
Methodological Answer:
HPLC-MS Analysis : Identify by-products (e.g., over-alkylated derivatives) and adjust reaction time/temperature .
DoE (Design of Experiments) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) and optimize conditions .
Reproducibility Checks : Validate results across multiple batches and cross-reference with independent labs .
Advanced: What computational methods predict the compound’s conformational stability?
Methodological Answer:
DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to model the chair conformation and energy barriers for ring flipping .
MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions .
Docking Studies : Autodock Vina predicts binding poses with target proteins (e.g., GPCRs), highlighting Cl substituent interactions .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
Heat Management : Use flow reactors to control exothermic reactions (e.g., benzylation step) and prevent thermal degradation .
Catalyst Recovery : Immobilize catalysts (e.g., Pd/C on silica) for reuse, reducing costs and waste .
Process Analytical Technology (PAT) : Implement inline FTIR/NIR for real-time monitoring of intermediate formation .
Advanced: How are by-products analyzed and minimized during synthesis?
Methodological Answer:
LC-MS Profiling : Detect trace impurities (e.g., N-alkylated by-products) and optimize reaction stoichiometry .
Kinetic Studies : Use pseudo-first-order models to identify rate-limiting steps and suppress side reactions .
Crystallization Screening : Test solvents (e.g., acetone/hexane) to selectively crystallize the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
